molecular formula C9H10N2O3 B2992878 Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate CAS No. 53117-17-2

Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate

Cat. No.: B2992878
CAS No.: 53117-17-2
M. Wt: 194.19
InChI Key: DSMSFNNXCMCOLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate typically involves the reaction of ethyl oxalyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, aminated, and substituted ester compounds.

Scientific Research Applications

Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, alter metabolic pathways, and modulate cellular processes. These effects are mediated through its binding to active sites on proteins and enzymes, leading to changes in their activity and function.

Comparison with Similar Compounds

Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate can be compared with other similar compounds, such as:

  • Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate
  • Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate
  • Mthis compound

These compounds share similar structures but differ in the position of the pyridine ring or the ester group. The unique positioning of functional groups in this compound contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

ethyl 2-oxo-2-(pyridin-3-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)11-7-4-3-5-10-6-7/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMSFNNXCMCOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution 3-aminopyridine (3.00 g, 27.0 mmol) in methylene chloride (110 mL) at 23 ° C. was added triethylamine (7.53 mL, 54.0 mmol) and N,N-dimethylarninopyridine (330 mg, 2.70 mmol). The solution was cooled to 0° C. and chloroethyloxalate 4.42 g, 32.4 mmol) was added in a dropwise fashion. The reaction mixture was stirred at 0° C. for 2 hours and then quenched with water (30 mL) and partitioned. The organic portion was washed with 10% sodium bicarbonate solution (30 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to provide 4.30 g of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.53 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylarninopyridine
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
chloroethyloxalate
Quantity
4.42 g
Type
reactant
Reaction Step Two

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